Optimized LogD7.4 for Balanced Lipophilicity vs. Regioisomers
The distribution coefficient at pH 7.4 (logD7.4) for 3-(trifluoromethyl)piperidin-3-ol is reported as -0.886 [1]. This value is significantly lower than that of a common comparator, the 5-trifluoromethyl regioisomer, which has a calculated logP of 0.52 [2]. This indicates a ~1.4 log unit shift towards greater hydrophilicity, a property crucial for achieving favorable aqueous solubility and reducing non-specific binding in biological assays.
| Evidence Dimension | Lipophilicity (LogD7.4) |
|---|---|
| Target Compound Data | -0.886 (LogD7.4, experimental/predicted) |
| Comparator Or Baseline | 5-Trifluoromethyl-piperidin-3-ol: 0.52 (LogP, calculated) |
| Quantified Difference | Δ ~ -1.4 log units |
| Conditions | Target compound: pH 7.4. Comparator: Calculated LogP value from ChemSpace. |
Why This Matters
A lower LogD7.4 value suggests the compound will have improved aqueous solubility over more lipophilic regioisomers, a critical factor for achieving reliable dose-response curves in biochemical and cell-based assays, thereby reducing experimental variability.
- [1] ChemBase. 3-(trifluoromethyl)piperidin-3-ol. LogD (pH=7.4): -0.88580793. Accessed 2024. View Source
- [2] ChemSpace. 5-Trifluoromethyl-piperidin-3-ol. LogP: 0.52. Accessed 2024. View Source
